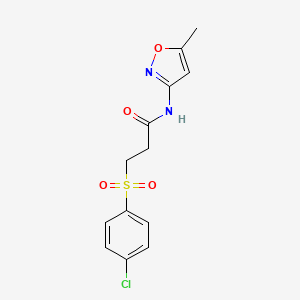

3-((4-chlorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)propanamide

CAS No.: 895465-90-4

Cat. No.: VC4594203

Molecular Formula: C13H13ClN2O4S

Molecular Weight: 328.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 895465-90-4 |

|---|---|

| Molecular Formula | C13H13ClN2O4S |

| Molecular Weight | 328.77 |

| IUPAC Name | 3-(4-chlorophenyl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide |

| Standard InChI | InChI=1S/C13H13ClN2O4S/c1-9-8-12(16-20-9)15-13(17)6-7-21(18,19)11-4-2-10(14)3-5-11/h2-5,8H,6-7H2,1H3,(H,15,16,17) |

| Standard InChI Key | DIAZQRVMRJATIT-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl |

Introduction

The compound 3-((4-chlorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)propanamide is a synthetic organic molecule characterized by its sulfonamide and isoxazole functional groups. These structural features are often associated with pharmacological activities, including anti-inflammatory, antimicrobial, or anticancer properties. This article provides a comprehensive analysis of its synthesis, structure, potential applications, and research findings.

Synthesis

The synthesis of this compound typically involves a multistep reaction sequence:

-

Formation of the Sulfonyl Intermediate:

-

The reaction begins with the sulfonylation of 4-chlorobenzene using sulfonyl chloride derivatives in the presence of a base (e.g., NaOH or KOH).

-

This step introduces the sulfonamide functionality.

-

-

Coupling with Isoxazole Derivative:

-

A 5-methylisoxazole derivative is reacted with the sulfonyl intermediate under controlled conditions to form the final product.

-

Reagents such as coupling agents (e.g., DCC or EDC) may be used to facilitate amide bond formation.

-

-

Purification and Characterization:

-

The compound is purified using recrystallization or chromatographic techniques.

-

Characterization involves spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).

-

Analytical Data

| Technique | Findings |

|---|---|

| 1H NMR Spectroscopy | Signals corresponding to aromatic protons (chlorophenyl group), methyl group, and amide NH. |

| 13C NMR Spectroscopy | Peaks indicating carbon atoms in aromatic rings, amide carbonyl, and methyl group. |

| Mass Spectrometry (MS) | Molecular ion peak at m/z = 327 (consistent with molecular weight). |

| Infrared (IR) Spectroscopy | Absorption bands for sulfonamide (-SO2NH-) at ~1350 cm⁻¹ and ~1150 cm⁻¹; amide C=O at ~1650 cm⁻¹. |

These data confirm the structure and purity of the synthesized compound.

Anti-inflammatory Potential

Preliminary in silico docking studies suggest that this compound may act as an inhibitor of enzymes like 5-lipoxygenase (5-LOX), which are implicated in inflammatory pathways. The interaction occurs through hydrogen bonding between the sulfonamide group and active site residues.

Anticancer Potential

The presence of both sulfonamide and isoxazole groups makes it a promising candidate for anticancer research. These moieties have been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential.

Potential Applications

-

Pharmaceutical Development:

-

Anti-inflammatory drugs targeting inflammatory diseases such as arthritis.

-

Antimicrobial agents for resistant bacterial infections.

-

Chemotherapeutic agents for cancers expressing specific molecular targets.

-

-

Chemical Biology Tools:

-

Probes for studying enzyme inhibition mechanisms.

-

Ligands for receptor binding studies.

-

Future Research Directions

To fully explore the potential of this compound, further studies are recommended:

-

In Vitro Assays:

-

Test against panels of bacterial strains to confirm antimicrobial activity.

-

Evaluate cytotoxicity against cancer cell lines (e.g., MCF7, HeLa).

-

-

In Vivo Studies:

-

Assess pharmacokinetics and toxicity in animal models.

-

Investigate anti-inflammatory efficacy in disease models.

-

-

Structure-Activity Relationship (SAR):

-

Modify substituents on the chlorophenyl or isoxazole rings to optimize biological activity.

-

Explore analogs with different alkyl chain lengths in the propanamide moiety.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume